

Application Notes and Protocols: Ro 41-5253 in Gene Expression Studies

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Compound of Interest

Compound Name: Ro 41-5253

Cat. No.: B1680685

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Introduction

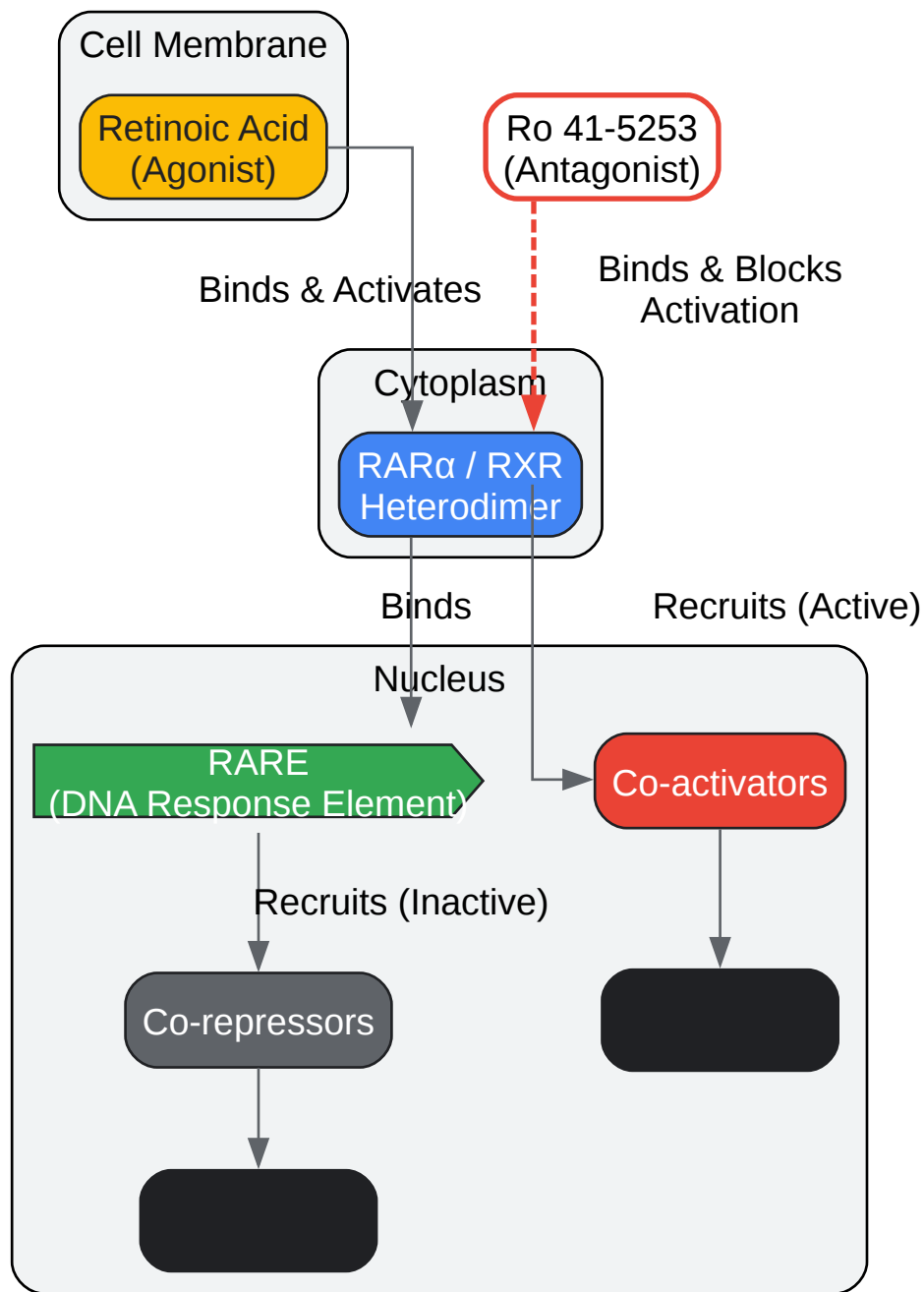
Ro 41-5253 is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor alpha (RAR α).^{[1][2]} It binds to RAR α without initiating transcriptional activation, thereby inhibiting the effects of retinoic acid (RA) and other RAR α agonists.^{[2][3]} This property makes **Ro 41-5253** a valuable tool for elucidating the specific roles of RAR α -mediated signaling in various biological processes, including cell proliferation, differentiation, apoptosis, and gene expression.^{[2][3]} These notes provide an overview of its applications in gene expression studies, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action

Ro 41-5253 selectively binds to RAR α , preventing the conformational changes required for the recruitment of co-activators and subsequent transcriptional activation of target genes. It does not interfere with the heterodimerization of RAR with the Retinoid X Receptor (RXR) or their binding to Retinoic Acid Response Elements (RAREs) on DNA.^{[1][2]} Its primary mechanism involves antagonizing RAR α -mediated gene transcription.

However, it is crucial to note that **Ro 41-5253** can exhibit "off-target" effects. Studies have shown that it can act as a partial agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ), which may lead to the activation of PPAR γ target genes.^{[4][5][6]} This pleiotropic activity should be considered when interpreting experimental results. Additionally,

Ro 41-5253 has been implicated in modulating other signaling pathways, including inhibiting AP-1 activity and augmenting the Nrf2-driven antioxidant response.[2][7]



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Caption: RARα signaling pathway and the inhibitory action of **Ro 41-5253**.

Data Presentation: Quantitative Effects of Ro 41-5253

The following tables summarize key quantitative data from various studies investigating the effects of **Ro 41-5253**.

Table 1: Receptor Selectivity (IC50 Values)

Receptor	IC50 Value	Reference
RAR α	60 nM	[1]
RAR β	2.4 μ M	[1]
RAR γ	3.3 μ M	[1]

Table 2: Effects on Cell Proliferation and Apoptosis

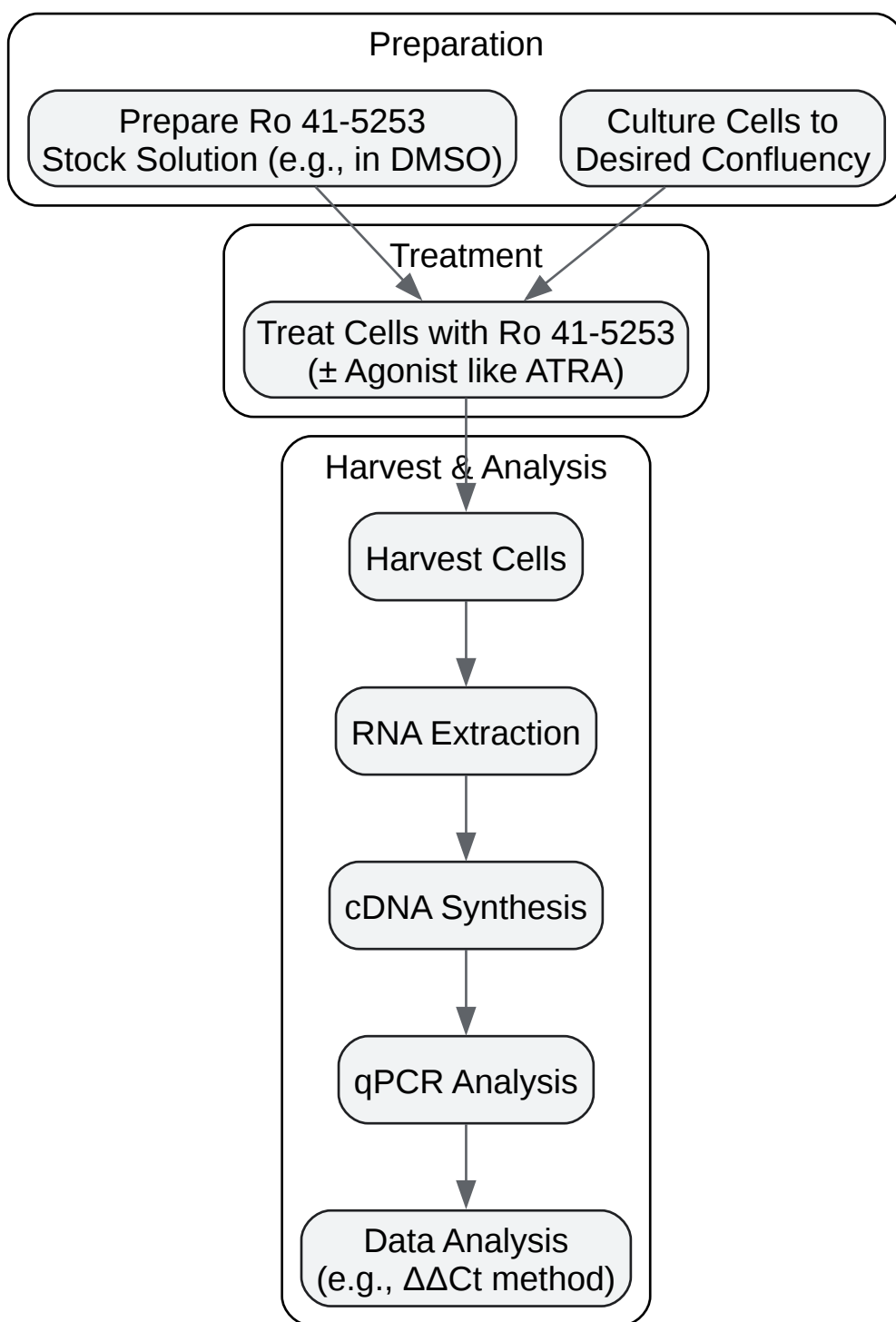
Cell Line	Concentration	Effect	Duration	Reference
MCF-7 (Breast Cancer)	1 μ M	30% growth inhibition	10 days	[1]
10 μ M	81% growth inhibition	10 days	[1]	
1 μ M	51% apoptosis	6 days	[1]	
10 μ M	58% apoptosis	6 days	[1]	
ZR 75.1 (Breast Cancer)	0.1 μ M	42% growth inhibition	10 days	[1]
1 μ M	63% growth inhibition	10 days	[1]	
10 μ M	74% growth inhibition	10 days	[1]	
1 μ M	65% apoptosis	6 days	[1]	
10 μ M	80% apoptosis	6 days	[1]	

Table 3: Modulation of Gene Expression

Study Context	Gene(s) / Pathway	Effect of Ro 41-5253	Model System	Reference
Molluscan Shell Development	engrailed, Ismp1, tyr1	Down-regulation	C. gigas larvae	[8]
Myeloid Cell Differentiation	CD38 mRNA and protein	Suppressed RA-induced expression	HL-60 cells	
Monocytic Cell Function	CD1d mRNA	Partially blocked RA-induced expression	THP-1 cells	[9]
Retinoid Metabolism	Cyp26a1 mRNA	Dose-dependently inhibited RAL-induced expression	Primary rat hepatocytes	[10]
Angiogenesis	FGF-2	Abolished RA-induced production	Bovine Aortic Endothelial Cells	[11]
Antioxidant Response	ARE-driven luciferase	Reversed ATRA-mediated inhibition; enhanced tBHQ induction	AREc32 cells	[7]
Adipocyte Differentiation	aP2 mRNA (PPAR γ target)	Up-regulation	3T3-L1 adipocytes	

Experimental Protocols

The following are generalized protocols for using **Ro 41-5253** in gene expression studies. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental system.



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